1-(7-bromoisoquinolin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(7-Bromoisoquinolin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H10BrClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochloride typically involves several steps. One common method includes the bromination of isoquinoline derivatives followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide as the brominating agent and a suitable amine for the amination step. The final product is then converted to its dihydrochloride salt form for stability and ease of handling .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(7-Bromoisoquinolin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as thiols, amines, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces amine derivatives.
Scientific Research Applications
1-(7-Bromoisoquinolin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and discovery.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-bromoisoquinolin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
1-(7-Bromoisoquinolin-3-yl)methanamine dihydrochloride can be compared with other isoquinoline derivatives, such as:
1-(7-Chloroisoquinolin-3-yl)methanamine dihydrochloride: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
1-(7-Iodoisoquinolin-3-yl)methanamine dihydrochloride:
1-(7-Fluoroisoquinolin-3-yl)methanamine dihydrochloride: The presence of a fluorine atom can affect its stability and reactivity in various reactions.
The uniqueness of this compound lies in its specific reactivity and potential applications, which are influenced by the presence of the bromine atom. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2639423-99-5 |
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Molecular Formula |
C10H11BrCl2N2 |
Molecular Weight |
310 |
Purity |
95 |
Origin of Product |
United States |
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